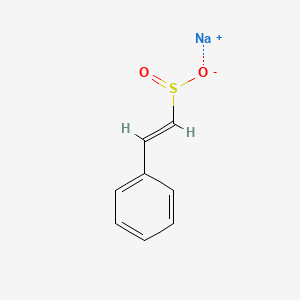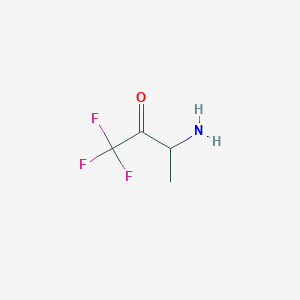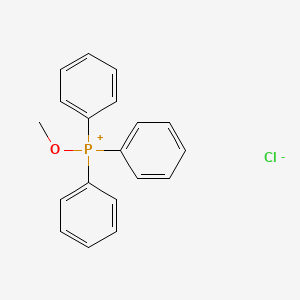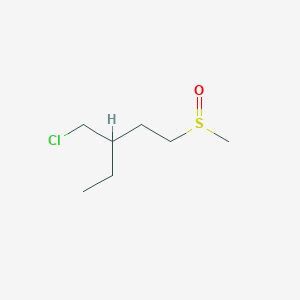
3-(Chloromethyl)-1-methanesulfinylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-methanesulfinylpentane is an organic compound characterized by the presence of a chloromethyl group and a methanesulfinyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methanesulfinylpentane typically involves the chloromethylation of a suitable precursor, followed by the introduction of the methanesulfinyl group. One common method involves the reaction of pentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfinylating agent, such as methanesulfinyl chloride, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-methanesulfinylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methanesulfinyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-methanesulfinylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving sulfur-containing groups.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-methanesulfinylpentane involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The chloromethyl group can participate in covalent bonding with nucleophilic residues, leading to changes in the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-methanesulfonylpentane: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
3-(Chloromethyl)-1-methylsulfinylpentane: Similar but with a methyl group attached to the sulfur atom.
3-(Chloromethyl)-1-methanesulfinylhexane: Similar but with a hexane backbone instead of pentane.
Uniqueness
3-(Chloromethyl)-1-methanesulfinylpentane is unique due to the specific combination of the chloromethyl and methanesulfinyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C7H15ClOS |
|---|---|
Poids moléculaire |
182.71 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-methylsulfinylpentane |
InChI |
InChI=1S/C7H15ClOS/c1-3-7(6-8)4-5-10(2)9/h7H,3-6H2,1-2H3 |
Clé InChI |
RKQGXEONEVCOQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCS(=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)

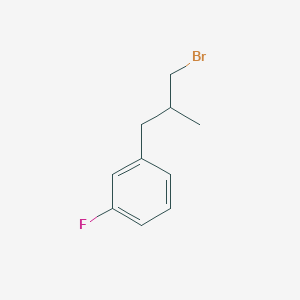
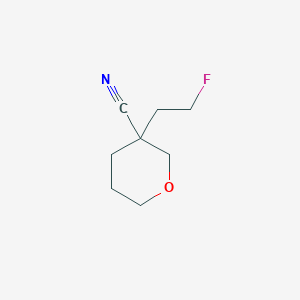
![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)

![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
